Stereochemical Identity and Purity: ent-Benazepril as the Defined (R,R)-Enantiomer
ent-Benazepril is unequivocally identified as the (R,R)-enantiomer of benazepril, possessing a defined absolute stereochemistry of (3R, 1'R) . This contrasts directly with the active pharmaceutical ingredient (API), benazepril, which is the (S,S)-enantiomer. In pharmaceutical formulations, the (R,R)-enantiomer is considered a chiral impurity, and its presence is strictly controlled. The European Pharmacopoeia (Ph. Eur.) monograph for Benazepril Hydrochloride specifies acceptance criteria for this impurity, designating it as Impurity B [1]. The availability of ent-Benazepril as a certified reference standard with a defined purity (typically ≥98%) enables accurate quantification of this critical impurity, which is essential for demonstrating compliance with pharmacopoeial limits [2].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (3R, 1'R) configuration (ent-Benazepril) |
| Comparator Or Baseline | (3S, 1'S) configuration (Benazepril API) |
| Quantified Difference | Enantiomeric relationship; distinct chromatographic retention and lack of pharmacological activity. |
| Conditions | Defined by molecular structure; confirmed via chiral HPLC and optical rotation. |
Why This Matters
This unambiguous stereochemical identity is fundamental for selecting the correct reference material for method validation and routine quality control to ensure the safety and efficacy of benazepril drug products.
- [1] European Pharmacopoeia (Ph. Eur.) Monograph 1483: Benazepril Hydrochloride. (Current edition). View Source
- [2] SynZeal. Benazepril Hydrochloride EP Impurity B (ent-Benazepril) Certificate of Analysis. View Source
